Ethyl 1,2-oxazinane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1,2-oxazinane-3-carboxylate is a heterocyclic compound that belongs to the class of oxazinanes These compounds are characterized by a six-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,2-oxazinane-3-carboxylate typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids. This reaction is catalyzed by silica-supported perchloric acid (HClO4) and proceeds under mild conditions with methanol as the solvent . Another approach involves the coupling, cyclization, and reduction of amino alcohols and α-haloacid chlorides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2-oxazinane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinane-2,5-diones.
Reduction: Reduction of the compound can yield oxazinanes.
Substitution: The compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA).
Reduction: Sodium cyanoborohydride (NaCNBH3) is often used for the reduction of oxazinanes.
Substitution: Various electrophilic reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazinane-2,5-diones.
Reduction: Oxazinanes.
Substitution: Polyfunctionalized bicyclic systems.
Scientific Research Applications
Ethyl 1,2-oxazinane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of fine chemicals, cosmetics, and pesticides.
Mechanism of Action
The mechanism of action of ethyl 1,2-oxazinane-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as antibacterial or anti-inflammatory responses .
Comparison with Similar Compounds
Ethyl 1,2-oxazinane-3-carboxylate can be compared with other similar compounds, such as:
Morpholine (1,4-oxazinane): Both compounds contain a six-membered ring with oxygen and nitrogen atoms, but morpholine has a different substitution pattern.
Oxazinanones: These compounds also contain a six-membered ring with oxygen and nitrogen atoms but have different functional groups and reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
ethyl oxazinane-3-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-2-10-7(9)6-4-3-5-11-8-6/h6,8H,2-5H2,1H3 |
InChI Key |
XMDIPYAXYOQMIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCON1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.